2-Amino-1-cyclobutylethan-1-ol hydrochloride
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Overview
Description
2-Amino-1-cyclobutylethan-1-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol . It is a hydrochloride salt form of 2-amino-1-cyclobutylethan-1-ol, which is characterized by the presence of an amino group and a hydroxyl group attached to a cyclobutane ring. This compound is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-cyclobutylethan-1-ol hydrochloride typically involves the reaction of cyclobutanone with ammonia and hydrogen in the presence of a catalyst to form 2-amino-1-cyclobutylethan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cyclobutylethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
2-Amino-1-cyclobutylethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-1-cyclobutylethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-cyclopropylethan-1-ol hydrochloride
- 2-Amino-1-cyclopentylethan-1-ol hydrochloride
- 2-Amino-1-cyclohexylethan-1-ol hydrochloride
Uniqueness
2-Amino-1-cyclobutylethan-1-ol hydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutane ring can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-amino-1-cyclobutylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-4-6(8)5-2-1-3-5;/h5-6,8H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDCQAWKKVSDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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